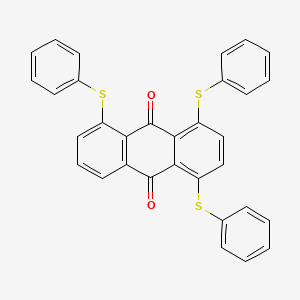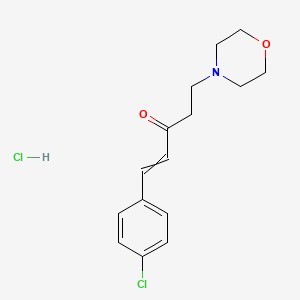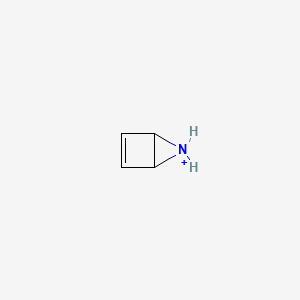![molecular formula C12H13ClN2OSi B14407736 (2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile CAS No. 86145-10-0](/img/structure/B14407736.png)
(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile is an organic compound characterized by the presence of a chlorophenyl group, a trimethylsilyl group, and a propanedinitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile typically involves the reaction of 2-chlorophenylacetonitrile with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
2-Chlorophenylacetonitrile+Trimethylsilyl chlorideNaHthis compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purity.
化学反应分析
Types of Reactions
(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学研究应用
(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can act as a protecting group, allowing selective reactions at other sites on the molecule. The chlorophenyl group can participate in aromatic substitution reactions, while the propanedinitrile moiety can undergo nucleophilic addition.
相似化合物的比较
Similar Compounds
2-Chlorophenylacetonitrile: Lacks the trimethylsilyl group, making it less reactive in certain reactions.
Trimethylsilyl chloride: Used as a reagent rather than a final product.
Propanedinitrile: Does not contain the chlorophenyl or trimethylsilyl groups, limiting its reactivity.
Uniqueness
(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the chlorophenyl and trimethylsilyl groups allows for selective reactions and the formation of complex molecules.
属性
CAS 编号 |
86145-10-0 |
|---|---|
分子式 |
C12H13ClN2OSi |
分子量 |
264.78 g/mol |
IUPAC 名称 |
2-(2-chlorophenyl)-2-trimethylsilyloxypropanedinitrile |
InChI |
InChI=1S/C12H13ClN2OSi/c1-17(2,3)16-12(8-14,9-15)10-6-4-5-7-11(10)13/h4-7H,1-3H3 |
InChI 键 |
YSQYLPPVDHMHMU-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OC(C#N)(C#N)C1=CC=CC=C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-[5-(9-Borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14407656.png)
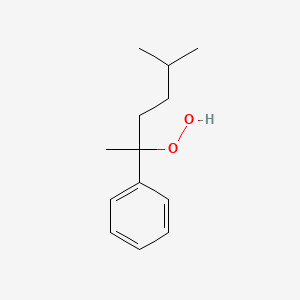
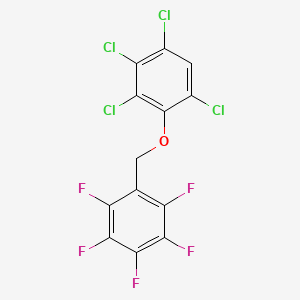
![N-[3-(2-Chloroethenesulfonyl)phenyl]acetamide](/img/structure/B14407678.png)

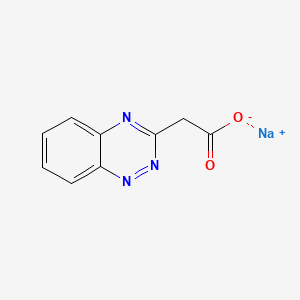
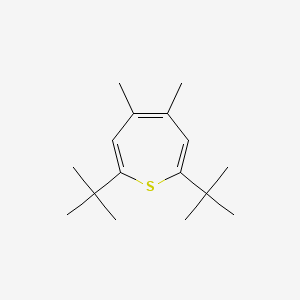
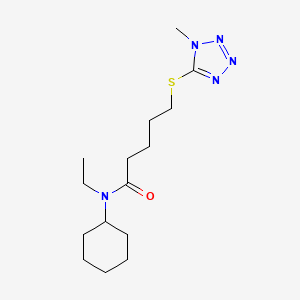
![2-[(E)-{Phenyl[2-(4-sulfophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14407708.png)
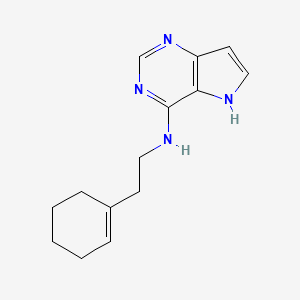
![(1S,3R)-5,10-Dimethoxy-1,3-dimethyl-3,4-dihydro-1H-naphtho[2,3-c]pyran](/img/structure/B14407735.png)
